![molecular formula C16H15N3O2S B1620926 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline CAS No. 259252-11-4](/img/structure/B1620926.png)
2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline
Overview
Description
“2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The specific molecular structure of “2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline” is not detailed in the available resources.Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Specific chemical reactions involving “2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For oxadiazoles, the presence of the two carbon atoms allows two substituents in the oxadiazole ring, which can cause differences in their properties due to variation in the electronic environment . Specific physical and chemical properties for “2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline” are not detailed in the available resources.Mechanism of Action
The mechanism of action of oxadiazoles and their derivatives can vary widely depending on their specific structures and applications. For instance, some oxadiazoles have shown medicinal applications as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . The specific mechanism of action for “2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline” is not detailed in the available resources.
properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-8-4-2-6-11(13)16-18-15(19-21-16)10-22-14-9-5-3-7-12(14)17/h2-9H,10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHWKYVTLFMQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CSC3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372412 | |
Record name | 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline | |
CAS RN |
259252-11-4 | |
Record name | 2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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